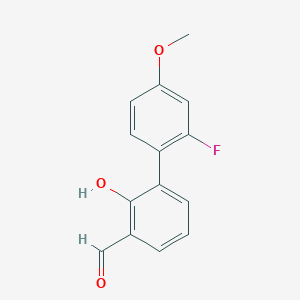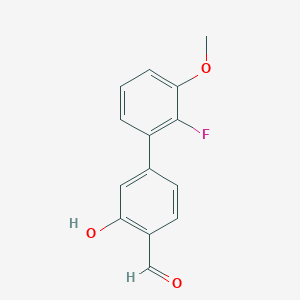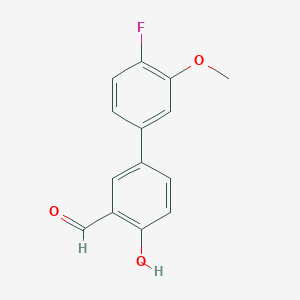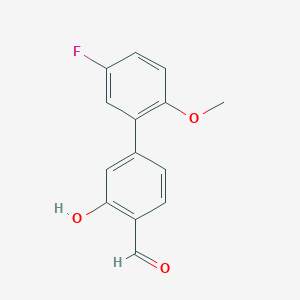
5-(3-Chloro-5-methylphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-5-methylphenyl)-2-formylphenol (also known as 5-CMF) is a chemical compound primarily used in scientific research. It is a synthetic compound that is created through a series of chemical reactions. 5-CMF is a colorless solid with a melting point of 75-77°C and a boiling point of 254-255°C. It is soluble in water, alcohols, and most organic solvents. 5-CMF has a number of applications in scientific research, including its use as a biochemical reagent and as an anti-inflammatory agent.
Scientific Research Applications
5-CMF is primarily used in scientific research for its anti-inflammatory properties. It has been used in the study of inflammation and oxidative stress, as well as in the study of the effects of certain drugs on inflammation and oxidative stress. 5-CMF has also been used as a biochemical reagent in the study of enzymes and proteins. It has been used to study the activity of certain enzymes, such as cytochrome P450, and to study the structure and function of proteins.
Mechanism of Action
The mechanism of action of 5-CMF is not yet fully understood. However, it is believed that 5-CMF acts as an antioxidant, which means it can reduce oxidative stress and inflammation. It may also act as an inhibitor of certain enzymes, such as cytochrome P450. In addition, it may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-CMF has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animals, as well as to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to reduce the production of pro-inflammatory cytokines. In addition, 5-CMF has been shown to have anti-cancer effects in some animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 5-CMF in laboratory experiments include its low cost and its availability in a variety of forms. It is also relatively easy to synthesize in the laboratory. However, there are some limitations to using 5-CMF in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain types of experiments. In addition, its mechanism of action is not yet fully understood, which can limit its effectiveness in certain experiments.
Future Directions
There are a number of potential future directions for research into 5-CMF. These include further research into its mechanism of action, its effects on inflammation and oxidative stress, and its potential anti-cancer effects. In addition, more research is needed to understand the effects of 5-CMF on other enzymes, proteins, and cellular processes. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for 5-CMF.
Synthesis Methods
5-CMF is synthesized through a multi-step process. The first step is the reaction of 3-chloro-5-methylphenol with formic acid, which yields 5-(3-chloro-5-methylphenyl)-2-formylphenol. This reaction is catalyzed by an acid, typically sulfuric acid or hydrochloric acid. The second step is the reaction of 5-(3-chloro-5-methylphenyl)-2-formylphenol with sodium hydroxide, which yields 5-(3-chloro-5-methylphenyl)-2-hydroxybenzoic acid. The third step is the reaction of 5-(3-chloro-5-methylphenyl)-2-hydroxybenzoic acid with acetic anhydride, which yields 5-(3-chloro-5-methylphenyl)-2-formylphenol.
properties
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-12(6-13(15)5-9)10-2-3-11(8-16)14(17)7-10/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNOXOPYVDZIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685194 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-methylphenyl)-2-formylphenol | |
CAS RN |
1261953-49-4 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














